molecular formula C24H16FNO4 B2669192 7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902623-83-0

7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2669192
CAS RN: 902623-83-0
M. Wt: 401.393
InChI Key: QYNYNVUFRIMBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicine and pharmacology. In

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods to synthesize complex quinoline derivatives, highlighting their potential in various chemical and pharmaceutical applications. For instance, the synthesis of new 1,2,3-triazolo[1,5-a]quinoxalines demonstrates the incorporation of structural changes, such as the introduction of fluorine and trifluoromethyl groups, to enhance their affinity toward benzodiazepine receptors (Biagi et al., 1998). Additionally, the creation of novel antibacterial 8-chloroquinolone derivatives with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group underscores the significance of structural modification in enhancing antibacterial activities (Kuramoto et al., 2003).

Biological Activities and Applications

The chemical modifications of quinoline derivatives have been linked to significant biological activities. For example, the transformation of methyl 2-benzoylamino-2-oxobutanoate into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives explores the potential pharmaceutical applications of these compounds (Stanovnik et al., 2003). Moreover, the study on the synthesis of 7-benzoxazol-2-yl and 7-benzothiazol-2-yl-6-fluoroquinolones highlights the fluoroquinolones' significance, a major class of antibacterial agents with therapeutic potential (Richardson et al., 1998).

Mechanistic Insights and Chemical Transformations

Research into the photoinduced C-F bond cleavage in fluorinated 7-amino-4-quinolone-3-carboxylic acids provides insight into the phototoxicity of these compounds, which are used as antibacterial agents in therapy. This study reveals the heterolytic defluorination as a path for aryl cations generation in solution, contributing to understanding the phototoxic effects of fluoroquinolones (Fasani et al., 1999).

properties

IUPAC Name

7-benzoyl-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4/c25-17-8-4-5-15(9-17)12-26-13-19(23(27)16-6-2-1-3-7-16)24(28)18-10-21-22(11-20(18)26)30-14-29-21/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNYNVUFRIMBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.